Fluoroglycofen-ethyl

Descripción

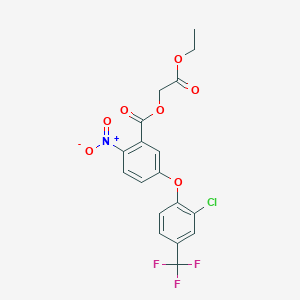

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPAUTOBDWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041983 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77501-90-7 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROGLYCOFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoroglycofen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether class of compounds. Its herbicidal activity is primarily attributed to the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of phototoxic tetrapyrrole intermediates, resulting in rapid membrane disruption and cell death in susceptible plant species. This technical guide provides a comprehensive overview of the core mechanism of action of fluoroglycofen-ethyl, including the targeted biochemical pathway, quantitative data on enzyme inhibition for related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the key processes.

Introduction

Fluoroglycofen-ethyl is utilized for the control of a broad spectrum of annual broadleaf weeds and some grasses in various agricultural crops, including cereals, soybeans, and peanuts.[1] As a member of the diphenyl ether family, its mode of action is characterized by a light-dependent peroxidation of cell membranes.[2] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of fluoroglycofen-ethyl is protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4][5] PPO is a critical enzyme located in the chloroplasts and mitochondria, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6] This reaction is a pivotal step in the biosynthesis of essential tetrapyrrole compounds, namely chlorophylls (vital for photosynthesis) and hemes (essential components of cytochromes involved in electron transport).[6][7]

The Tetrapyrrole Biosynthesis Pathway and the Role of PPO

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, initiating from the precursor glutamate. A series of enzymatic reactions lead to the formation of the common intermediate, protoporphyrinogen IX. At this juncture, PPO facilitates the conversion of protoporphyrinogen IX to protoporphyrin IX. Subsequently, the pathway branches into the chlorophyll synthesis arm (involving the insertion of Mg²⁺) and the heme synthesis arm (involving the insertion of Fe²⁺).

Caption: Inhibition of PPO by Fluoroglycofen-ethyl.

Consequence of PPO Inhibition

Fluoroglycofen-ethyl acts as a potent inhibitor of PPO. This inhibition disrupts the normal flow of the tetrapyrrole pathway, leading to a significant accumulation of the PPO substrate, protoporphyrinogen IX.[6] Due to this buildup, protoporphyrinogen IX leaks from its site of synthesis in the chloroplast into the cytoplasm.

In the cytoplasm, in the presence of light and molecular oxygen, the accumulated protoporphyrinogen IX undergoes a non-enzymatic or light-dependent oxidation to protoporphyrin IX.[6] Protoporphyrin IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

Oxidative Stress and Cellular Damage

Singlet oxygen is a potent reactive oxygen species (ROS) that indiscriminately attacks cellular components. Its primary targets are the polyunsaturated fatty acids within cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the loss of membrane integrity and function, causing leakage of cellular contents and ultimately resulting in rapid cell death, which manifests as necrosis and desiccation of the plant tissue.[4][7]

Quantitative Data

Protoporphyrinogen Oxidase Inhibition

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are key parameters to quantify the potency of an enzyme inhibitor. Lower values indicate greater inhibitory activity.

| Compound | Enzyme Source | IC₅₀ (nM) | Ki (nM) | Inhibition Type |

| Acifluorfen-methyl | Corn (Zea mays) etioplasts | 4 | - | Competitive |

| Acifluorfen | Maize mitochondria | - | 0.12 | Competitive |

| Acifluorfen-methyl | Maize mitochondria | - | 0.023 | Competitive |

| Fomesafen | - | - | - | PPO Inhibitor |

| Lactofen | - | - | - | PPO Inhibitor |

| Oxyfluorfen | - | - | - | PPO Inhibitor |

| Bifenox | - | - | - | PPO Inhibitor |

| Note: Data for Acifluorfen and Acifluorfen-methyl are from studies on related diphenyl ether herbicides and are provided for comparative purposes.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] |

Herbicidal Efficacy (GR₅₀)

The GR₅₀ value represents the dose of a herbicide required to cause a 50% reduction in plant growth (biomass). It is a critical measure of a herbicide's efficacy against specific weed species. While specific GR₅₀ data for fluoroglycofen-ethyl were not found in the surveyed literature, the following table provides example GR₅₀ values for other herbicides against common weeds, illustrating the range of efficacy.

| Weed Species | Herbicide | GR₅₀ (g a.i./ha) |

| Amaranthus retroflexus | Trifluralin | 663.97 |

| Chenopodium album | Glyphosate | 150-300 |

| Solanum nigrum | Pelargonic Acid | > 16 L/ha (partial control) |

| Note: This data is for illustrative purposes to demonstrate the concept of GR₅₀.[27][28][29][30][31][32][33][34][35] |

Experimental Protocols

The elucidation of fluoroglycofen-ethyl's mechanism of action relies on a suite of established experimental protocols.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on PPO activity.

Principle: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX from protoporphyrinogen IX. Protoporphyrin IX has a distinct absorbance peak at approximately 630 nm, allowing for spectrophotometric monitoring of the reaction. Alternatively, the fluorescence of protoporphyrin IX can be measured.

Generalized Protocol:

-

Enzyme Extraction: Isolate chloroplasts or mitochondria from susceptible plant tissue (e.g., etiolated cucumber cotyledons or maize coleoptiles) through differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT).

-

Inhibitor Incubation: Add varying concentrations of fluoroglycofen-ethyl (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the enzyme extract. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Measurement: Monitor the increase in absorbance at 630 nm or fluorescence (excitation ~405 nm, emission ~633 nm) over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Generalized workflow for a PPO inhibition assay.

In Vivo Herbicide Efficacy Assay (GR₅₀ Determination)

This assay assesses the whole-plant response to the herbicide.

Principle: Susceptible weed species are grown under controlled conditions and treated with a range of herbicide concentrations. The effect on plant growth is quantified by measuring biomass reduction.

Generalized Protocol:

-

Plant Growth: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots in a greenhouse or growth chamber to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of dilutions of fluoroglycofen-ethyl formulation. Apply the herbicide to the plants using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.

-

Growth Period: Return the treated plants to the controlled environment and allow them to grow for a specified period (e.g., 14-21 days).

-

Biomass Measurement: Harvest the above-ground plant material for each treatment and the control. Determine the fresh and/or dry weight.

-

Data Analysis: Calculate the percent growth reduction for each herbicide concentration relative to the untreated control. Use non-linear regression analysis to fit a dose-response curve and determine the GR₅₀ value.

Lipid Peroxidation Assay

This assay measures the extent of oxidative damage to cell membranes.

Principle: One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Generalized Protocol (TBARS Assay):

-

Tissue Homogenization: Harvest plant tissue from herbicide-treated and control plants. Homogenize the tissue in a suitable buffer (e.g., trichloroacetic acid solution).

-

Reaction: Add TBA solution to the homogenate and incubate at a high temperature (e.g., 95°C) for a specific time to allow the MDA-TBA adduct to form.

-

Measurement: After cooling and centrifugation to remove precipitates, measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using its molar extinction coefficient.

Conclusion

The mechanism of action of fluoroglycofen-ethyl is well-defined as the inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of events, culminating in light-dependent oxidative stress and rapid cellular demise in susceptible weeds. While specific quantitative data on the inhibitory potency and herbicidal efficacy of fluoroglycofen-ethyl itself requires further public disclosure, the information available for structurally analogous diphenyl ether herbicides confirms the high potency of this chemical class. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of PPO-inhibiting herbicides, aiding in the development of new and effective weed management strategies.

References

- 1. Fluoroglycofen-ethyl [sitem.herts.ac.uk]

- 2. pomais.com [pomais.com]

- 3. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fomesafen/Lactofen/Acifluorfen Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fomesafen Herbicide | Selective Weed Control for Legume Crops [smagrichem.com]

- 8. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides [fitforthem.unipa.it]

- 10. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acifluorfen | TargetMol [targetmol.com]

- 12. Fomesafen - Wikipedia [en.wikipedia.org]

- 13. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acifluorfen - Wikipedia [en.wikipedia.org]

- 15. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 16. Photochemistry and photoinduced toxicity of acifluorfen, a diphenyl-ether herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalwarehouse.com [chemicalwarehouse.com]

- 18. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lactofen - Wikipedia [en.wikipedia.org]

- 21. Oxyfluorfen 23.5% EC Herbicide | Broad-Spectrum Pre-Emergent Weed Control | POMAIS [allpesticides.com]

- 22. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Fluoroglycofen [sitem.herts.ac.uk]

- 25. accustandard.com [accustandard.com]

- 26. Bifenox acid [sitem.herts.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Effects of sublethal herbicides on offspring germination and seedling growth: Redroot pigweed (Amaranthus retroflexus) vs. velvetleaf (Abutilon theophrasti) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology [frontiersin.org]

- 30. Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Chemical composition’s effect on Solanum nigrum Linn.’s antioxidant capacity and erythrocyte protection: Bioactive components and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Plant Protection Bulletin » Submission » Effects of reduced doses of Trifluralin on the development of Redroot pigweed [<em>Amaranthus retroflexus</em> L. (Amaranthaceae)] [dergipark.org.tr]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Pathway of Fluoroglycofen-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Fluoroglycofen-ethyl, a selective herbicide. This document details the chemical reactions, intermediates, and experimental protocols involved in its preparation, intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Fluoroglycofen-ethyl is a member of the diphenyl ether class of herbicides, which acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), essential for chlorophyll biosynthesis in susceptible plants. Its synthesis primarily involves the esterification of its corresponding carboxylic acid, acifluorfen. This guide will first detail the synthesis of the key intermediate, acifluorfen, followed by its conversion to Fluoroglycofen-ethyl.

Synthesis of the Key Intermediate: Acifluorfen

The synthesis of acifluorfen, chemically known as 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is a critical precursor step. Two primary synthetic routes are outlined below.

Route 1: Ullmann Condensation Approach

This classic approach involves an Ullmann condensation reaction.

Reaction Scheme:

Caption: Ullmann condensation route to Acifluorfen.

Experimental Protocol:

Route 2: Nitration of a Diphenyl Ether Precursor

This route involves the nitration of a pre-formed diphenyl ether carboxylic acid.

Reaction Scheme:

Caption: Acifluorfen synthesis via nitration.

Experimental Protocol: Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid and subsequent nitration

This protocol is based on a described industrial synthesis.[2]

-

Etherification: In a suitable reaction vessel, 3-hydroxybenzoic acid is reacted with 3,4-dichlorobenzotrifluoride in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to drive the etherification, forming 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.

-

Nitration:

-

To a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 275.9 g (0.935 mole) of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, 276 g (2.7 mole) of acetic anhydride, 276 g (4.6 mole) of glacial acetic acid, and 44 g of concentrated sulfuric acid.[3]

-

Cool the mixture and add 91.7 g (1.3 mole) of 90% nitric acid over 30 minutes, maintaining the temperature between 15-25°C.[3]

-

Replace the cooling bath with a water bath and stir the reaction mixture at 30°C for 1.5 hours.[3]

-

-

Work-up and Purification:

Quantitative Data for Acifluorfen Synthesis (Route 2)

| Parameter | Value | Reference |

| Yield | 271.6 g | [3] |

| Melting Point | 120-121°C | [3] |

Synthesis of Fluoroglycofen-ethyl from Acifluorfen

The final step in the synthesis is the esterification of acifluorfen with an ethylating agent. Two common protocols are presented below.

Overall Reaction Scheme:

References

An In-depth Technical Guide to Fluoroglycofen-ethyl (CAS Number: 77501-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl, with the CAS number 77501-90-7, is a selective, post-emergence herbicide belonging to the nitrophenyl ether class of chemicals.[1] It is primarily utilized for the control of broadleaf weeds and some grasses in various agricultural crops, including cereals like wheat and barley, as well as peanuts and soybeans.[1][2] This technical guide provides a comprehensive overview of Fluoroglycofen-ethyl, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methods, toxicological profile, and environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of Fluoroglycofen-ethyl is presented in the table below. This data is essential for understanding its behavior in environmental and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | [3] |

| CAS Number | 77501-90-7 | [3] |

| Molecular Formula | C₁₈H₁₃ClF₃NO₇ | [3] |

| Molecular Weight | 447.75 g/mol | [3] |

| Appearance | Brown solid | |

| Melting Point | 65 °C | |

| Boiling Point | 487.7 ± 45.0 °C (Predicted) | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Water Solubility | 604 µg/L (temperature not stated) | |

| LogP (Octanol-Water Partition Coefficient) | 3.65 | [1] |

| Vapor Pressure | Not available | |

| Henry's Law Constant | Not available |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Fluoroglycofen-ethyl's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[4] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO by Fluoroglycofen-ethyl leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the plant cells.[4] This accumulation has two major downstream effects that contribute to phytotoxicity:

-

Non-enzymatic Oxidation: The excess PPGIX leaks from its normal location in the plastid to the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX (Proto IX).[5]

-

Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂).[5] This reactive oxygen species initiates lipid peroxidation, leading to the rapid disruption and destruction of cell membranes. The loss of membrane integrity causes leakage of cellular contents, ultimately resulting in cell death and the characteristic necrotic lesions seen on treated plants.[4]

The following diagram illustrates the signaling pathway of PPO inhibition by Fluoroglycofen-ethyl.

Caption: PPO inhibition pathway by Fluoroglycofen-ethyl.

Experimental Protocols

Synthesis of Fluoroglycofen-ethyl

Several methods for the synthesis of Fluoroglycofen-ethyl have been reported. A common approach involves the reaction of acifluorfen with ethyl chloroacetate.[2][6]

4.1.1 Synthesis from Acifluorfen and Ethyl Chloroacetate [2]

-

Reactants: Acifluorfen, sodium hydroxide (caustic soda flakes), and ethyl chloroacetate.

-

Procedure:

-

Dissolve acifluorfen and sodium hydroxide flakes in ethyl chloroacetate. In this method, ethyl chloroacetate serves as both a reactant and a solvent.

-

Control the reaction temperature at 65-70°C.

-

Allow the reaction to proceed for 5-6 hours.

-

Following the reaction, the Fluoroglycofen-ethyl product is obtained through desolventizing, washing, pressing, and filtering.

-

-

Weight Ratio: A typical weight ratio of sodium hydroxide flakes to acifluorfen to ethyl chloroacetate is 2-5 : 100 : 100-150.[2]

The following diagram outlines the general workflow for the synthesis of Fluoroglycofen-ethyl.

Caption: Synthesis workflow for Fluoroglycofen-ethyl.

Analytical Method: UPLC-MS/MS for Determination in Soil and Soybean[7][8]

A rapid and sensitive method for the quantification of Fluoroglycofen-ethyl residues in environmental and biological matrices has been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

4.2.1 Sample Preparation

-

Soil and Soybean Samples: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction. This typically involves:

-

Homogenization of the sample.

-

Extraction with an organic solvent (e.g., acetonitrile).

-

A salting-out step to induce phase separation.

-

A dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

-

4.2.2 UPLC-MS/MS Parameters

While specific parameters can vary between laboratories, a general protocol is outlined below:

| Parameter | Typical Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ or other suitable adducts |

| Product Ions (m/z) | At least two characteristic product ions for quantification and confirmation |

4.2.3 Performance

-

Detection Limits (LODs): 0.5 µg/kg in soybean seed, and 1 µg/kg in soybean plant and soil.[7][8]

-

Precision (RSDs): Intra-day RSDs of 1.3% to 6.7% and inter-day RSDs of 1.9% to 7.0%.[7][8]

The following diagram illustrates the analytical workflow.

Caption: Analytical workflow for Fluoroglycofen-ethyl.

Toxicological Profile

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 1500 mg/kg | Rat | [9] |

| Acute Dermal LD₅₀ | >5000 mg/kg | Rabbit | [9] |

| Skin Irritation | Slight irritant | Rabbit | [9] |

| Eye Irritation | Slight irritant | Rabbit | [9] |

| Mutagenicity (Ames test) | Non-mutagenic | [9] | |

| Chronic Toxicity (1-year feeding) | NOAEL: 320 mg/kg diet | Dog | [9] |

| Carcinogenicity | No data available | [8] | |

| Reproductive Toxicity | No data available | [8] |

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for off-target effects.

| Parameter | Value | Interpretation | Reference(s) |

| Soil Half-life (DT₅₀) | 34.8 - 48.5 hours | Non-persistent | [7][8] |

| Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) | 14 days | Non-persistent in water | [1] |

| Aqueous Photolysis DT₅₀ (pH 7) | 0.25 days | Rapid degradation in sunlight | [1] |

| Soil Adsorption Coefficient (Koc) | Not available |

Hydrolysis: Fluoroglycofen-ethyl is very rapidly hydrolyzed in soil and water to its corresponding acid, which is then subject to microbial degradation.[9]

Photolysis: The compound undergoes rapid degradation in the presence of light in aqueous environments.[1]

Mobility: While a specific Koc value is not available, its rapid degradation in soil suggests a low potential for leaching to groundwater.

Conclusion

Fluoroglycofen-ethyl is an effective post-emergence herbicide that acts through the inhibition of the PPO enzyme. Its physicochemical properties and environmental fate data indicate that it is relatively non-persistent in the environment, undergoing rapid degradation in soil and water. While acute toxicity is moderate, a significant data gap exists regarding its chronic, carcinogenic, and reproductive effects. The provided experimental protocols for synthesis and analysis offer a foundation for further research and development in the fields of agricultural science and environmental chemistry. Further studies are warranted to fully elucidate its long-term toxicological profile.

References

- 1. Fluoroglycofen-ethyl [sitem.herts.ac.uk]

- 2. CN102993019A - Synthetic process of fluoroglycofen-ethyl - Google Patents [patents.google.com]

- 3. Fluoroglycofen-ethyl | C18H13ClF3NO7 | CID 53672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fluoroglycofen [sitem.herts.ac.uk]

- 7. Dissipation and residue determination of fluoroglycofen-ethyl in soybean and soil by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Infocris Pesticide Database - fluoroglycofen-ethyl [nucleus.iaea.org]

An In-depth Technical Guide to Fluoroglycofen-ethyl (C18H13ClF3NO7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes lipid peroxidation and ultimately, cell membrane disruption and plant death. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, metabolic fate, and toxicological profile of Fluoroglycofen-ethyl, intended for a technical audience in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Fluoroglycofen-ethyl is presented in Table 1. This data is crucial for understanding its environmental fate and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C18H13ClF3NO7 | [1][2][3] |

| Molecular Weight | 447.75 g/mol | [2][3][4] |

| CAS Number | 77501-90-7 | [1][2] |

| IUPAC Name | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | [2] |

| Appearance | Brown or dark amber solid | [5][6] |

| Melting Point | 65 °C | [5] |

| Boiling Point | 487.7 ± 45.0 °C (Predicted) | [1] |

| Density | 1.452 - 1.5 g/cm³ | [5][6] |

| Water Solubility | 0.6 mg/L (at 20 °C, pH 7) | [5] |

| Solubility in Organic Solvents | Soluble in hexane (10,000 mg/L at 20°C). Slightly soluble in chloroform and methanol. | [5] |

| Log P (Octanol-Water Partition Coefficient) | 3.65 | [5] |

| Vapor Pressure | Low | [5] |

| Henry's Law Constant | Low | [5] |

Synthesis of Fluoroglycofen-ethyl

The commercial synthesis of Fluoroglycofen-ethyl is a multi-step process. Two primary routes have been identified from available literature.

Synthesis Route 1: Toluene-based Process

This process involves the reaction of acifluorfen with ethyl chloroacetate in the presence of a catalyst and a base in a toluene solvent.

-

Reaction Setup: In a suitable reaction vessel, combine acifluorfen, toluene, and a catalyst.

-

Initial Reaction: Heat the mixture to initiate the reaction.

-

Addition of Base: Add potassium carbonate to the reaction mixture and increase the temperature to promote the chemical transformation.[5][7]

-

Esterification: Introduce ethyl chloroacetate to the mixture and heat to 90–105 °C to complete the esterification.[5][7]

-

Work-up: After the reaction is complete, cool the mixture slowly.

-

Extraction: Perform a liquid-liquid extraction using a toluene-water solution to isolate the organic layer containing the product.[5][7]

-

Purification: Distill the organic layer to remove residual solvents and impurities, yielding high-purity Fluoroglycofen-ethyl.[5][7]

Synthesis Route 2: Direct Reaction

A patented process describes a more direct synthesis where ethyl chloroacetate serves as both a reactant and a solvent.

-

Reaction Setup: In a 1000ml four-hole boiling flask equipped with a stirrer, thermometer, and a tail gas absorption device, add 100g of acifluorfen, 5g of caustic soda (sheet alkali), and 150g of ethyl chloroacetate.[8]

-

Reaction: Stir the mixture and heat to 65-70 °C.[8]

-

Reaction Time: Maintain the reaction at this temperature for 5-6 hours.[8]

-

Purification: After the reaction, obtain the crude product through desolventization, washing, pressing, and filtration.[8] This process is reported to yield a product with a purity of up to 96%.[8]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of Fluoroglycofen-ethyl is due to its potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of both chlorophylls (in plants) and hemes (in plants and animals).

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This excess protoporphyrinogen IX leaks from its normal location in the chloroplast to the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species. Singlet oxygen rapidly initiates lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue. This light-dependent activity is characteristic of PPO-inhibiting herbicides.

Metabolic and Environmental Fate

Microbial Degradation

Fluoroglycofen-ethyl is susceptible to microbial degradation in the environment. A bacterial strain, Mycobacterium phocaicum MBWY-1, isolated from herbicide-contaminated soil, has been shown to utilize Fluoroglycofen-ethyl as a sole carbon source.[9] This strain can degrade 100 mg/L of Fluoroglycofen-ethyl to non-detectable levels within 72 hours under optimal conditions (30°C and pH 7.0).[9][10] The degradation proceeds through a series of metabolic steps, with several key metabolites identified.

-

Isolation of Microbe: Isolate bacterial strains from soil with a history of herbicide contamination using enrichment culture techniques with Fluoroglycofen-ethyl as the sole carbon source.

-

Identification: Identify the potent degrading strain using 16S rRNA gene sequencing and analysis of morphological, physiological, and biochemical properties.[10]

-

Degradation Assay:

-

Prepare a mineral salts medium with Fluoroglycofen-ethyl (e.g., 100 mg/L) as the sole carbon source.

-

Inoculate the medium with a standardized culture of the isolated bacterium (e.g., M. phocaicum MBWY-1).

-

Incubate the cultures under optimal conditions (e.g., 30°C, with shaking).

-

Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

-

-

Residue and Metabolite Analysis:

-

Extract the remaining Fluoroglycofen-ethyl and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound.

-

Identify the metabolites using Mass Spectrometry (MS), such as HPLC-MS/MS.[10]

-

Environmental Fate

Fluoroglycofen-ethyl is considered to be not environmentally persistent under most conditions.[5] It undergoes rapid hydrolysis in soil and water to its corresponding acid, fluoroglycofen, which is then further degraded by microorganisms.[11][12]

| Environmental Fate Parameter | Value | Reference |

| Soil Half-life (DT50) | 34.8 hours (Shanxi soil) - 48.5 hours (Heilongjiang soil) | [13][14] |

| Soybean Plant Half-life | 43.3 hours | [13][14] |

| Hydrolysis | Rapidly hydrolyzed in soil and water to the corresponding acid. | [11][12] |

| Soil Mobility | Low to medium | [5] |

| Soil Adsorption Coefficient (Koc) | Data not publicly available. |

Toxicological Profile

The toxicological profile of Fluoroglycofen-ethyl indicates moderate acute toxicity to mammals via the oral route. Information on chronic health risks is limited.[5]

| Toxicological Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 1480 - 1500 mg/kg | [4][12] |

| Acute Dermal LD50 | Rabbit | >5000 mg/kg | [4][12] |

| Skin Irritation | Rabbit | Slight irritant | [12] |

| Eye Irritation | Rabbit | Slight irritant | [12] |

| Mutagenicity (Ames test) | Non-mutagenic | [12] | |

| Chronic Toxicity (1-year feeding) | Dog | No-Effect Level (NOEL) = 320 mg/kg diet | [12] |

| Acute Ecotoxicity (Earthworm) | Eisenia fetida (14-day LC50) | 6 mg/kg soil | [7] |

| Avian Toxicity | Highly toxic | [5] | |

| Algal Toxicity | Highly toxic | [5] | |

| Aquatic Invertebrate Toxicity (Daphnia magna) | Data not publicly available. |

Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within ± 20% of the mean weight.[10]

-

Housing and Feeding: House the animals in appropriate cages with a 12-hour light/dark cycle and provide standard laboratory diet and drinking water ad libitum.[10]

-

Dosing: Administer the test substance orally via gavage in a single dose. The procedure starts with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

Stepwise Procedure:

-

Dose a group of 3 animals at the starting dose.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next group is dosed at a lower level.

-

If no mortality occurs, the next group is dosed at a higher level.

-

-

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Classification: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[10]

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring Fluoroglycofen-ethyl residues in environmental and agricultural samples. High-purity analytical standards are available for this purpose.[16]

UPLC-MS/MS Method for Residue Analysis in Soybean and Soil

A rapid and sensitive method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for the determination of Fluoroglycofen-ethyl residues.[17]

-

Sample Preparation (Extraction):

-

Homogenize the soybean (seed or plant) or soil sample.

-

Extract a representative subsample with a suitable solvent, such as acetonitrile.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Pass the crude extract through a C18 SPE cartridge to remove interfering matrix components.

-

Elute the analyte from the cartridge with an appropriate solvent.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water (with or without modifiers like formic acid or ammonium acetate).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: A small, precise volume (e.g., 5 µL).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for Fluoroglycofen-ethyl.

-

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of Fluoroglycofen-ethyl.

-

Quantify the analyte in the samples by comparing the peak area to the calibration curve.

-

The reported limits of detection (LODs) for this method are 0.5 µg/kg in soybean seed and 1 µg/kg in soybean plant and soil.[17] Recoveries are in the range of 83.4% to 99.2%.[17]

Potential Off-Target Effects and Research Directions

While the primary mechanism of action of Fluoroglycofen-ethyl is well-established, the broader effects on non-target organisms are an area of ongoing research. As a diphenyl ether herbicide, it shares a mode of action with other compounds that have been studied for their non-target effects.

-

Aquatic Organisms: Diphenyl ether herbicides can be toxic to fish and aquatic invertebrates.[7] The high toxicity of Fluoroglycofen-ethyl to algae is a key concern for aquatic ecosystems.[5]

-

Human Health: Research on other PPO inhibitors, such as oxyfluorfen, has investigated their potential to affect the human heme biosynthesis pathway. One study showed that at high concentrations, oxyfluorfen could inhibit hemoglobin synthesis in human erythroid precursor cells in vitro.[18] This suggests a potential, though likely at high exposure levels, for interaction with the analogous pathway in mammals.

-

Soil Microbiome: The degradation of Fluoroglycofen-ethyl by specific soil bacteria indicates an interaction with the soil microbiome. Further research could explore the broader impacts of this herbicide on the diversity and function of soil microbial communities.

Future research should focus on obtaining more detailed ecotoxicological data for a wider range of non-target organisms, investigating the potential for chronic and sublethal effects, and exploring any secondary or off-target signaling pathway interactions.

Conclusion

Fluoroglycofen-ethyl is an effective herbicide with a well-defined primary mechanism of action. Its physicochemical properties and environmental fate suggest a compound with low to moderate persistence. While acute toxicity data is available for some organisms, a more comprehensive understanding of its chronic and ecotoxicological effects on a broader range of non-target species is warranted. The analytical methods available allow for sensitive and accurate monitoring of its residues in the environment. This technical guide provides a foundational understanding of Fluoroglycofen-ethyl for professionals in research, drug development, and environmental science, highlighting both the known characteristics and areas for future investigation.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Fluoroglycofen-ethyl | C18H13ClF3NO7 | CID 53672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Fluoroglycofen-ethyl [sitem.herts.ac.uk]

- 6. Page loading... [guidechem.com]

- 7. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Infocris Pesticide Database - fluoroglycofen-ethyl [nucleus.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 18. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Diphenyl Ether Herbicides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mode of action of diphenyl ether herbicides, a significant class of compounds used for weed management. The information presented herein is intended to support research and development efforts in the fields of agriculture, herbicide science, and drug discovery by detailing the molecular mechanisms, experimental evaluation, and key quantitative parameters associated with these herbicides.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Diphenyl ether herbicides exert their phytotoxic effects by primarily targeting and inhibiting the enzyme protoporphyrinogen oxidase (PPO), also known as protox.[1][2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes in plants.[1][4]

The enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5][6] Diphenyl ether herbicides act as potent inhibitors of PPO, leading to a cascade of cytotoxic events. The inhibition of PPO by these herbicides is often competitive or mixed-competitive with respect to the substrate, protoporphyrinogen IX.[2][7]

The blockage of PPO results in the accumulation of its substrate, Protogen IX, within the plastid.[8] This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to Proto IX by non-enzymatic processes or by other oxidases.[8][9]

Proto IX is a powerful photosensitizing molecule.[5] In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3][5] These ROS then initiate a chain reaction of lipid peroxidation, leading to the destruction of cellular membranes, including the chloroplast envelope, tonoplast, and plasma membrane.[10][11][12] The loss of membrane integrity results in cellular leakage, rapid tissue necrosis (browning and death of tissue), and ultimately, plant death.[13][14] The characteristic symptoms of diphenyl ether herbicide injury, such as water-soaked lesions followed by rapid necrosis, typically appear within hours of application, especially under sunny conditions.[13][14]

Signaling Pathway of Diphenyl Ether Herbicide Action

Caption: Signaling pathway of diphenyl ether herbicide action.

Quantitative Data: PPO Inhibition

The efficacy of diphenyl ether herbicides is quantified by their ability to inhibit PPO. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

| Herbicide/Compound | PPO Source | IC50 (µM) | Ki (µM) | Reference |

| Acifluorfen | Maize etiochloroplasts | - | 0.95 | [2] |

| Acifluorfen-methyl | Maize etiochloroplasts | - | 0.096 | [2] |

| Fomesafen | Human PPO | 0.23 | - | [4] |

| Lactofen | Chickpea | - | - | [15] |

| Oxyfluorfen | Maize PPO | 0.150 | - | [16] |

| Flumioxazin | Maize PPO | 0.1571 | - | [13] |

| Compound G4 | Maize PPO | 0.0468 | - | [16] |

| Compound J6.1 | Maize PPO | 0.0047 | - | [13] |

| Compound J6.3 | Maize PPO | 0.030 | - | [13] |

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines the determination of PPO activity and the inhibitory effects of diphenyl ether herbicides using isolated plant mitochondria or chloroplasts.

Materials:

-

Plant tissue (e.g., spinach leaves, etiolated corn seedlings)

-

Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 5 mM DTT, 1 mM EDTA)

-

Protoporphyrin IX (Proto IX) standard

-

Sodium amalgam (3%) or sodium borohydride for Protogen IX synthesis

-

Diphenyl ether herbicide stock solutions (in DMSO or ethanol)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge to pellet debris.

-

Isolate mitochondria or chloroplasts by differential centrifugation.

-

Resuspend the organelle pellet in a minimal volume of extraction buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Substrate Preparation (Protoporphyrinogen IX):

-

Prepare Protoporphyrinogen IX (Protogen IX) by reducing Protoporphyrin IX with sodium amalgam or sodium borohydride under an inert atmosphere (e.g., nitrogen or argon) until the solution becomes colorless.[17]

-

-

Inhibition Assay:

-

In a microplate or cuvette, combine the assay buffer, the isolated enzyme preparation, and various concentrations of the diphenyl ether herbicide.

-

Include a control with no herbicide.

-

Pre-incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-30°C).

-

Initiate the reaction by adding the freshly prepared Protogen IX substrate.

-

Monitor the formation of Proto IX by measuring the increase in fluorescence (Excitation: ~405-410 nm, Emission: ~630-635 nm) or absorbance (~408 nm) over time.[8][18]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Determine the percent inhibition for each herbicide concentration relative to the control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

-

For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Experimental Workflow for PPO Inhibition Assay

References

- 1. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 2. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. plant-stress.weebly.com [plant-stress.weebly.com]

- 12. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. isws.org.in [isws.org.in]

- 15. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 16. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"Fluoroglycofen-ethyl as a protoporphyrinogen oxidase inhibitor"

An In-depth Technical Guide on Fluoroglycofen-ethyl as a Protoporphyrinogen Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen-ethyl is a selective, post-emergence herbicide from the diphenyl ether chemical family.[1][2] Its herbicidal activity stems from the potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which subsequently auto-oxidizes to the photodynamic protoporphyrin IX. In the presence of light and oxygen, this molecule generates reactive oxygen species (ROS), causing rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[5][6] This guide provides a detailed overview of the mechanism of action, available quantitative data, and experimental protocols relevant to the study of fluoroglycofen-ethyl as a PPO inhibitor.

Chemical and Physical Properties

Fluoroglycofen-ethyl is a synthetic compound used primarily for the control of broad-leaved weeds and grasses in various crops, including cereals, soybeans, and peanuts.[7][8] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | [9] |

| CAS Registry No. | 77501-90-7 | [9][10] |

| Molecular Formula | C₁₈H₁₃ClF₃NO₇ | [9][11] |

| Molecular Weight | 447.75 g/mol | [10][12] |

| Appearance | Brown solid | [12][13] |

| Melting Point | 65 °C | [10][12] |

| Boiling Point | 487.7 ± 45.0 °C (Predicted) | [10][12] |

| Water Solubility | 0.604 mg/L | [12][13] |

| LogP | 3.6 | [9][12] |

Mechanism of Action: PPO Inhibition

The primary mode of action for fluoroglycofen-ethyl is the disruption of the porphyrin biosynthesis pathway through the inhibition of protoporphyrinogen oxidase (PPO or Protox).[5]

Normal Pathway: PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][14] Proto IX is a precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for electron transfer chains).[14]

Inhibition and Toxic Cascade:

-

Enzyme Inhibition: Fluoroglycofen-ethyl competitively inhibits the PPO enzyme.[5][6]

-

Substrate Accumulation: This blockage causes the substrate, Protogen IX, to accumulate and leak from the chloroplast into the cytoplasm.[6]

-

Aberrant Oxidation: In the cytoplasm, Protogen IX is oxidized to Proto IX. This accumulation of Proto IX outside of its normal, controlled environment is highly toxic.[6]

-

Photosensitization: Proto IX is a potent photosensitizing molecule.[14] In the presence of light, it interacts with molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[5]

-

Cellular Damage: The massive burst of ROS initiates a cascade of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid leakage of cellular contents, desiccation, necrosis (browning of tissue), and ultimately, plant death within hours or days of application.[3][5][6]

The following diagram illustrates the signaling pathway and mechanism of action.

Quantitative Data

| Parameter | Species | Value | Source |

| Acute Oral LD₅₀ | Rat | 1500 mg/kg | [8] |

| Acute Percutaneous LD₅₀ | Rabbit | >5000 mg/kg | [8] |

| No-Effect Level (1-year feeding) | Dog | 320 mg/kg diet | [8] |

Experimental Protocols

The following section details a generalized methodology for assessing the PPO-inhibiting properties of compounds like fluoroglycofen-ethyl. This protocol is a composite based on standard spectrophotometric enzyme inhibition assays.[15][16][17]

PPO Enzyme Extraction

-

Tissue Preparation: Flash-freeze fresh plant leaf tissue (e.g., spinach, pea) in liquid nitrogen.[16] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenization: Suspend the powder in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0, containing stabilizers like ascorbic acid and PEG) at a ratio of 1:3 (w/v).[16][17] Homogenize thoroughly while keeping the sample on ice.

-

Filtration & Centrifugation: Filter the homogenate through several layers of cheesecloth.[15] Centrifuge the filtrate at approximately 15,000 x g for 20-30 minutes at 4°C to pellet cell debris.[15]

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude PPO enzyme extract. Determine the total protein concentration using a standard method like the Bradford assay.[16] Store the extract in aliquots at -80°C until use.

PPO Inhibition Assay (Spectrophotometric)

This assay measures the rate of substrate oxidation by PPO, which results in a colored product, and quantifies the reduction in this rate in the presence of an inhibitor.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

-

Substrate Solution: 50 mM Catechol or Dopamine prepared fresh in the assay buffer.[15][17]

-

Inhibitor Stock: Prepare a concentrated stock solution of fluoroglycofen-ethyl in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions from this stock.

-

-

Assay Procedure:

-

Set a spectrophotometer to the appropriate wavelength for the chosen substrate's product (e.g., ~420 nm for catechol).[15]

-

In a cuvette, combine the assay buffer, substrate solution, and a specific volume of the inhibitor dilution. For the control, add only the solvent.[15]

-

Allow the mixture to pre-incubate for several minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, consistent volume of the crude PPO enzyme extract to the cuvette. Mix quickly.

-

Immediately begin recording the change in absorbance over time (e.g., every 30 seconds for 5 minutes). The initial, linear rate of increase in absorbance is proportional to the PPO activity.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for the control and for each inhibitor concentration.

-

Determine the percent inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The workflow for this experimental protocol is visualized below.

Conclusion

Fluoroglycofen-ethyl is an effective herbicide that functions through the specific inhibition of protoporphyrinogen oxidase. This action triggers a light-dependent cascade of oxidative stress that is lethal to susceptible plants. The detailed mechanism, involving the cytoplasmic accumulation of protoporphyrin IX and subsequent ROS generation, makes PPO a compelling target for herbicide development. The experimental protocols outlined provide a robust framework for researchers to investigate the inhibitory activity of fluoroglycofen-ethyl and other potential PPO inhibitors, facilitating further studies in weed science and drug development.

References

- 1. Fluoroglycofen-ethyl [sitem.herts.ac.uk]

- 2. Fluoroglycofen [sitem.herts.ac.uk]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. hpc-standards.com [hpc-standards.com]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. Fluoroglycofen-ethyl from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 8. Infocris Pesticide Database - fluoroglycofen-ethyl [nucleus.iaea.org]

- 9. Fluoroglycofen-ethyl | C18H13ClF3NO7 | CID 53672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluoroglycofen-ethyl CAS#: 77501-90-7 [m.chemicalbook.com]

- 11. Fluoroglycofen ethyl ester [webbook.nist.gov]

- 12. echemi.com [echemi.com]

- 13. lookchem.com [lookchem.com]

- 14. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 15. benchchem.com [benchchem.com]

- 16. Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue [bio-protocol.org]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Toxicological Profile of Fluoroglycofen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl, a member of the nitrophenyl ether class of herbicides, is primarily used for the post-emergence control of broadleaf weeds.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] This technical guide provides a comprehensive overview of the available toxicological data for Fluoroglycofen-ethyl, intended to inform researchers, scientists, and professionals in drug development. While publicly accessible data is limited, this document synthesizes the available information and outlines the standard experimental protocols likely employed for its toxicological assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for Fluoroglycofen-ethyl identified from available literature. It is important to note that detailed study reports are not widely accessible in the public domain.

Table 1: Acute Toxicity of Fluoroglycofen-ethyl

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 1500 mg/kg | [2] |

| Rabbit | Dermal | LD50 | >5000 mg/kg | [2] |

Table 2: Repeated Dose and Genotoxicity Data for Fluoroglycofen-ethyl

| Study Type | Species | Endpoint | Value/Result | Reference |

| 1-Year Feeding Trial | Dog | No-Effect Level (NOEL) | 320 mg/kg in diet | [2] |

| Genotoxicity | In vitro (Ames Test) | Mutagenicity | Non-mutagenic | [2] |

Table 3: Irritation Potential of Fluoroglycofen-ethyl

| Study Type | Species | Finding | Reference |

| Skin Irritation | Rabbit | Slight irritant | [2] |

| Eye Irritation | Rabbit | Slight irritant | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Fluoroglycofen-ethyl are not publicly available. However, such studies typically adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable methodologies for key toxicological assessments.

Acute Oral Toxicity

Acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). This method involves a stepwise procedure with a limited number of animals.

References

The Environmental Fate of Fluoroglycofen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide used for the control of broad-leaved weeds and grasses in various agricultural crops. As with any agrochemical, understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for ensuring its safe and responsible use. This technical guide provides an in-depth overview of the environmental degradation, metabolism, and mobility of Fluoroglycofen-ethyl, drawing from available scientific literature. The guide is intended to serve as a comprehensive resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.

Chemical and Physical Properties

A foundational understanding of the environmental behavior of a chemical begins with its physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | ethyl O-[5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoyl]glycolate | [1] |

| CAS Registry Number | 77501-90-7 | [1] |

| Molecular Formula | C₁₈H₁₃ClF₃NO₇ | [2] |

| Molecular Weight | 447.75 g/mol | [2] |

| Log P (octanol-water partition coefficient) | 3.65 | [3] |

Degradation in the Environment

Fluoroglycofen-ethyl is subject to various degradation processes in the environment, primarily hydrolysis and microbial degradation. Photolysis in water can also contribute to its breakdown.

Abiotic Degradation

Hydrolysis: Fluoroglycofen-ethyl undergoes hydrolysis, with the rate being highly dependent on the pH of the surrounding medium. It is most stable under acidic conditions and hydrolyzes more rapidly as the pH becomes neutral and alkaline.

Photolysis: In aqueous environments, Fluoroglycofen-ethyl can be degraded by sunlight.

Biotic Degradation

Microbial metabolism is a significant pathway for the degradation of Fluoroglycofen-ethyl in soil. The primary initial step is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, fluoroglycofen.[1] This is followed by further microbial breakdown.

One bacterial strain, identified as Mycobacterium phocaicum MBWY-1, has been isolated from the soil of a herbicide factory and has demonstrated the ability to utilize Fluoroglycofen-ethyl as its sole source of carbon for growth.[4][5] This strain was capable of degrading 100 mg/L of Fluoroglycofen-ethyl to a non-detectable level within 72 hours under optimal conditions (30°C and pH 7.0).[4][5]

Quantitative Summary of Environmental Fate Parameters

The following tables summarize the key quantitative data available for the environmental fate of Fluoroglycofen-ethyl.

Table 1: Dissipation of Fluoroglycofen-ethyl in Soil

| Location | Soil Type | Half-life (DT₅₀) in hours | Reference |

| Shanxi, China | Not specified | 34.8 | [6] |

| Heilongjiang, China | Not specified | 48.5 | [6] |

Table 2: Dissipation of Fluoroglycofen-ethyl in Plants

| Plant | Half-life (DT₅₀) in hours | Reference |

| Soybean | 43.3 | [6] |

Table 3: Hydrolysis of Fluoroglycofen-ethyl

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 7 | 20 | 14 days | [3] |

Table 4: Aqueous Photolysis of Fluoroglycofen-ethyl

| pH | Half-life (DT₅₀) in days | Reference |

| 7 | 0.25 | [3] |

Table 5: Mobility of Fluoroglycofen-ethyl

| Parameter | Value Range | Interpretation | Reference |

| Koc (mL/g) | 126 - 2208 | Slightly mobile to immobile | [3] |

| GUS Leaching Potential Index | 1.85 | Transition state | [3] |

Microbial Degradation Pathway of Fluoroglycofen-ethyl

The degradation of Fluoroglycofen-ethyl by Mycobacterium phocaicum MBWY-1 proceeds through a series of metabolic steps. The proposed pathway involves the initial hydrolysis of the ester linkage, followed by further transformations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to assessing the environmental fate of Fluoroglycofen-ethyl, based on standard OECD guidelines.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of Fluoroglycofen-ethyl in aerobic soil.

Methodology:

-

Test System: Freshly collected and sieved (2 mm) soil is used. The soil should be characterized for its texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: ¹⁴C-labeled Fluoroglycofen-ethyl is applied to the soil samples at a concentration relevant to the recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[7][8] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling: Duplicate samples are taken at appropriate time intervals throughout the incubation period.

-

Analysis:

-

Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped in suitable absorbents (e.g., ethylene glycol and potassium hydroxide solution, respectively) and quantified by Liquid Scintillation Counting (LSC).

-

Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by LSC to determine the total radioactivity.

-

The parent compound and its transformation products in the extracts are separated, identified, and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Non-extractable residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

-

Data Analysis: The degradation of Fluoroglycofen-ethyl and the formation and decline of its transformation products are kinetically modeled to determine their respective half-lives (DT₅₀).

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This study is designed to determine the rate of abiotic hydrolysis of Fluoroglycofen-ethyl in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[9]

-

Test Substance Application: A stock solution of Fluoroglycofen-ethyl (radiolabeled or non-labeled) is prepared in a water-miscible solvent. A small aliquot is added to the buffer solutions to achieve a final concentration that is less than half the water solubility.

-

Incubation: The test solutions are maintained in the dark in sterile containers at a constant temperature (e.g., 25 ± 1 °C).[10][11]

-

Sampling: Aliquots of the test solutions are taken at various time intervals.

-

Analysis: The concentration of Fluoroglycofen-ethyl and its hydrolysis products in the samples is determined by a suitable analytical method, such as HPLC or LC-MS/MS.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of Fluoroglycofen-ethyl against time. The hydrolysis rate constant (k) and the half-life (DT₅₀) are calculated for each pH.

Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This study is conducted to assess the mobility of Fluoroglycofen-ethyl in soil by determining its soil organic carbon-water partitioning coefficient (Koc).

Methodology:

-

Test Systems: A minimum of three different soil types with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved (2 mm).

-

Preliminary Study: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for any significant degradation or adsorption to the test vessel walls.

-

Adsorption Phase:

-

Aqueous solutions of ¹⁴C-labeled Fluoroglycofen-ethyl in 0.01 M CaCl₂ are prepared at a range of concentrations.

-

The solutions are added to the soil samples in centrifuge tubes.

-

The soil suspensions are agitated in the dark at a constant temperature (e.g., 25 ± 1 °C) for the predetermined equilibration time.

-

The suspensions are then centrifuged to separate the soil and aqueous phases.

-

The radioactivity in the aqueous phase is measured by LSC.

-

The amount of Fluoroglycofen-ethyl adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase.

-

-

Desorption Phase (optional):

-

After the adsorption phase, the supernatant is replaced with a fresh 0.01 M CaCl₂ solution.

-

The samples are re-suspended and agitated for the same equilibration time.

-

The amount of desorbed Fluoroglycofen-ethyl in the aqueous phase is determined.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon normalized adsorption coefficient (Koc) is then calculated using the organic carbon content of each soil.

References

- 1. Infocris Pesticide Database - fluoroglycofen-ethyl [nucleus.iaea.org]

- 2. Fluoroglycofen-ethyl | C18H13ClF3NO7 | CID 53672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluoroglycofen-ethyl [sitem.herts.ac.uk]

- 4. Characterization of fluoroglycofen ethyl degradation by strain Mycobacterium phocaicum MBWY-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

In-Depth Technical Guide to the Degradation Pathway of Fluoroglycofen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen-ethyl, a selective herbicide from the diphenyl ether family, is primarily used for the control of broadleaf weeds in various agricultural settings. Its environmental fate is of significant interest, with its degradation pathway involving a combination of chemical and biological processes. This technical guide provides a comprehensive overview of the fluoroglycofen-ethyl degradation pathway, detailing the key transformation products, the microorganisms and enzymes involved, and the environmental factors influencing its breakdown. The guide includes quantitative data on degradation kinetics, detailed experimental protocols for key analyses, and visual representations of the degradation pathways and experimental workflows to support researchers in this field.

Introduction

Fluoroglycofen-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll biosynthesis in plants. Understanding its degradation is essential for assessing its environmental impact and persistence. The primary degradation mechanism involves the initial hydrolysis of the ethyl ester group to form its corresponding carboxylic acid, fluoroglycofen. This is followed by microbial degradation of the fluoroglycofen molecule.

Chemical Degradation: Hydrolysis

The initial and often rapid step in the degradation of fluoroglycofen-ethyl is the chemical hydrolysis of the ester linkage. This process is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis

The hydrolysis of fluoroglycofen-ethyl follows first-order kinetics. The rate of hydrolysis increases with both increasing pH and temperature[1].

| pH | Temperature (°C) | Half-life (t½) |

| 5 | 25 | 12.2 days |

| 7 | 25 | 144.4 hours |

| 9 | 25 | 85.6 minutes |

| 5 | 50 | 10.7 days |

| 7 | 50 | 13.4 hours |

| 9 | 50 | 23.3 minutes |

| Table 1: Hydrolysis Half-life of Fluoroglycofen-ethyl in Water at Different pH and Temperatures.[1] |

Microbial Degradation

Following hydrolysis, the resulting fluoroglycofen is susceptible to microbial degradation. Several bacterial strains have been identified that can utilize fluoroglycofen-ethyl or fluoroglycofen as a source of carbon and energy.

Degradation by Mycobacterium phocaicum MBWY-1

A key microorganism involved in the breakdown of fluoroglycofen-ethyl is the bacterium Mycobacterium phocaicum strain MBWY-1, which was isolated from herbicide-contaminated soil. This strain is capable of degrading 100 mg/L of fluoroglycofen-ethyl to a non-detectable level within 72 hours under optimal conditions (30°C and pH 7.0)[2].

The degradation of fluoroglycofen-ethyl by M. phocaicum MBWY-1 proceeds through a series of metabolic steps, leading to the formation of several intermediate compounds.

Five key metabolites have been identified during the degradation of fluoroglycofen-ethyl by M. phocaicum MBWY-1[2]:

-

{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid

-

Acifluorfen

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate

-